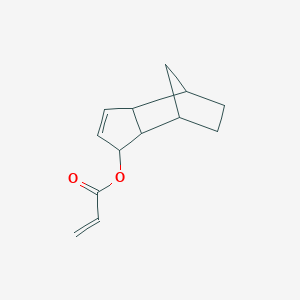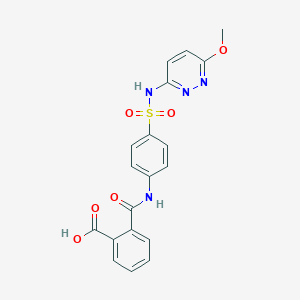
Phthalylsulfapyridazine
描述
Phthalylsulfapyridazine is a sulfonamide antibacterial compound known for its broad-spectrum activity against various bacterial infections. It is a derivative of sulfapyridazine, where the sulfonamide group is linked to a phthalic acid moiety. This compound is particularly effective in treating gastrointestinal infections due to its ability to remain active in the intestinal tract.
准备方法
Synthetic Routes and Reaction Conditions: Phthalylsulfapyridazine can be synthesized through the reaction of sulfapyridazine with phthalic anhydride. The reaction typically involves heating sulfapyridazine with phthalic anhydride in the presence of a suitable solvent such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization. The purity of the final product is ensured through various purification techniques such as chromatography.
化学反应分析
Types of Reactions: Phthalylsulfapyridazine undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield sulfapyridazine and phthalic acid.
Oxidation: It can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Sulfapyridazine and phthalic acid.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted sulfonamide derivatives.
科学研究应用
Phthalylsulfapyridazine has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reactivity.
Biology: The compound is studied for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: It is used in the development of new antibacterial agents and in the treatment of gastrointestinal infections.
Industry: this compound is used in the formulation of veterinary medicines and as a preservative in some pharmaceutical preparations.
作用机制
Phthalylsulfapyridazine exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
相似化合物的比较
Sulfapyridazine: A sulfonamide antibiotic used to treat bacterial infections.
Sulfamethoxazole: Often combined with trimethoprim to treat a variety of bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Phthalylsulfapyridazine stands out due to its specific application in gastrointestinal infections and its unique chemical structure that provides enhanced stability and activity in the intestinal tract.
属性
IUPAC Name |
2-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-29-17-11-10-16(21-22-17)23-30(27,28)13-8-6-12(7-9-13)20-18(24)14-4-2-3-5-15(14)19(25)26/h2-11H,1H3,(H,20,24)(H,21,23)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJMQMALOQQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156338 | |
| Record name | Phthalylsulfapyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-46-3 | |
| Record name | Phthalylsulfapyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalylsulfapyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-((6-METHOXYPYRIDAZIN-3-YL)SULFAMOYL)PHENYL)CARBAMOYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4VK2DCF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


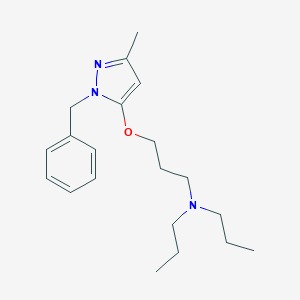
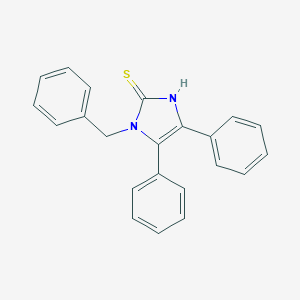
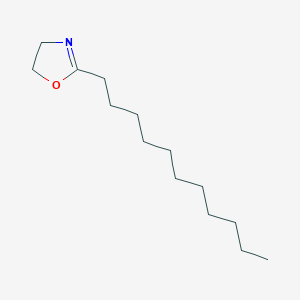
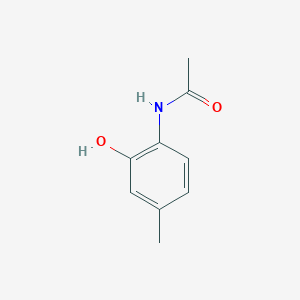
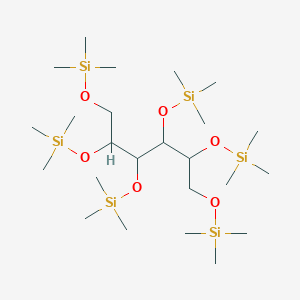

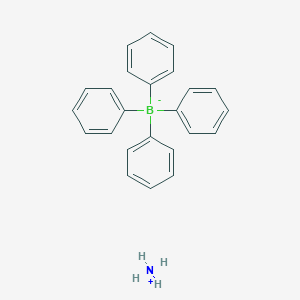
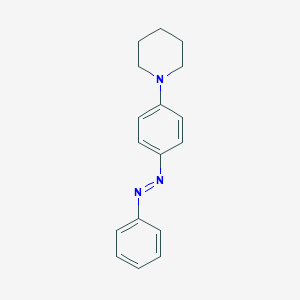
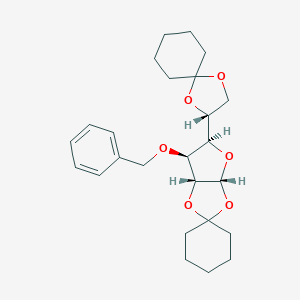
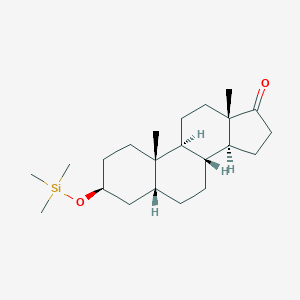
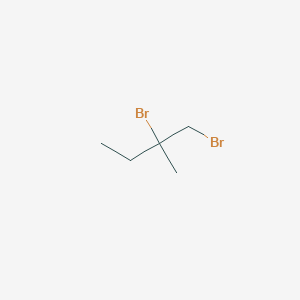
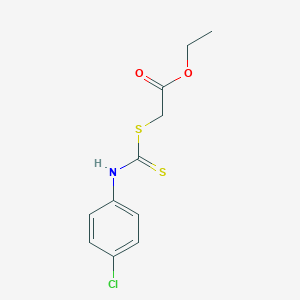
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)
